2',7'-Dimethoxy-10',10'-dioxospiro[cyclohexane-1,9'-thioxanthene]-3',6'-diamine
Description
2’,7’-Dimethoxy-10’,10’-dioxospiro[cyclohexane-1,9’-thioxanthene]-3’,6’-diamine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spirocyclic structure, which includes a thioxanthene core and multiple functional groups that contribute to its reactivity and versatility.
Properties
IUPAC Name |
2',7'-dimethoxy-10',10'-dioxospiro[cyclohexane-1,9'-thioxanthene]-3',6'-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-25-16-8-12-18(10-14(16)21)27(23,24)19-11-15(22)17(26-2)9-13(19)20(12)6-4-3-5-7-20/h8-11H,3-7,21-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXDKMOZYQNLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3(CCCCC3)C4=CC(=C(C=C4S2(=O)=O)N)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Dimethoxy-10’,10’-dioxospiro[cyclohexane-1,9’-thioxanthene]-3’,6’-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thioxanthene Core: The initial step involves the synthesis of the thioxanthene core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation is performed using methanol and a suitable catalyst, such as sulfuric acid, to introduce methoxy groups at the 2’ and 7’ positions.
Spirocyclization: The spirocyclic structure is formed by reacting the thioxanthene derivative with cyclohexanone under controlled conditions, often involving a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’,7’-Dimethoxy-10’,10’-dioxospiro[cyclohexane-1,9’-thioxanthene]-3’,6’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thioxanthene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amine reagents in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Various substituted thioxanthene derivatives depending on the nucleophile used.
Scientific Research Applications
2’,7’-Dimethoxy-10’,10’-dioxospiro[cyclohexane-1,9’-thioxanthene]-3’,6’-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2’,7’-Dimethoxy-10’,10’-dioxospiro[cyclohexane-1,9’-thioxanthene]-3’,6’-diamine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, its amino groups can form hydrogen bonds with active sites of enzymes, inhibiting or activating their function. The spirocyclic structure may also contribute to its ability to interact with multiple targets simultaneously.
Comparison with Similar Compounds
Similar Compounds
Thioxanthene Derivatives: Compounds like thioxanthene and its derivatives share a similar core structure but differ in their functional groups.
Spirocyclic Compounds: Other spirocyclic compounds, such as spiro[cyclohexane-1,9’-fluorene], have similar structural features but different chemical properties.
Uniqueness
2’,7’-Dimethoxy-10’,10’-dioxospiro[cyclohexane-1,9’-thioxanthene]-3’,6’-diamine is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
